N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide
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Overview
Description
N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazoloquinoline core, which is known for its biological activity, and a cyano-cyclopropylethyl group, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazoloquinoline core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The cyano-cyclopropylethyl group is then introduced via nucleophilic substitution or addition reactions. The final step involves the formation of the thioacetamide linkage, which can be accomplished using thiol reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as crystallization or chromatography would be essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thioacetamide linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazoloquinoline core.
Reduction: Reduced forms of the cyano group or the thioacetamide linkage.
Substitution: Substituted derivatives with various functional groups replacing the cyano or thioacetamide groups.
Scientific Research Applications
N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide involves its interaction with specific molecular targets. The triazoloquinoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyano-cyclopropylethyl group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Known for its insecticidal activity.
1-Cyano-4-dimethylaminopyridinium tetrafluoroborate: Used as a cyanylation reagent.
Uniqueness
N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is unique due to its combination of a triazoloquinoline core and a cyano-cyclopropylethyl group.
Properties
Molecular Formula |
C20H21N5O2S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-12-8-17-23-24-19(25(17)16-9-14(27-3)6-7-15(12)16)28-10-18(26)22-20(2,11-21)13-4-5-13/h6-9,13H,4-5,10H2,1-3H3,(H,22,26) |
InChI Key |
DEDHHNLJJMODDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=C1C=CC(=C3)OC)SCC(=O)NC(C)(C#N)C4CC4 |
Origin of Product |
United States |
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